molecular formula C23H25F3N2OS B564546 (E/Z)-Flupentixol-d4 Dihydrochloride CAS No. 1246833-30-6

(E/Z)-Flupentixol-d4 Dihydrochloride

Cat. No.: B564546
CAS No.: 1246833-30-6
M. Wt: 438.546
InChI Key: NJMYODHXAKYRHW-VASCPITCSA-N
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Description

(E/Z)-Flupentixol-d4 Dihydrochloride is a deuterated form of Flupentixol, a thioxanthene derivative used primarily as an antipsychotic agent. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various research applications, particularly in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-Flupentixol-d4 Dihydrochloride involves the deuteration of Flupentixol. The process typically includes the following steps:

    Deuteration: The introduction of deuterium atoms into the Flupentixol molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Purification: The deuterated product is purified using techniques such as crystallization or chromatography to ensure the desired isotopic purity.

    Formation of Dihydrochloride Salt: The purified deuterated Flupentixol is then reacted with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in reactors designed for high-pressure and high-temperature conditions.

    Automated Purification: Employing automated systems for crystallization and chromatography to handle large volumes of the compound.

    Quality Control: Implementing rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-Flupentixol-d4 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(E/Z)-Flupentixol-d4 Dihydrochloride is widely used in scientific research due to its unique properties:

    Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound in biological systems using mass spectrometry.

    Neuropharmacology: Used to study the effects on dopamine receptors and neurotransmission, particularly in conditions like schizophrenia and depression.

    Metabolic Studies: Helps in understanding the metabolic pathways and the role of deuterium in altering metabolic rates.

    Drug Development: Serves as a reference standard in the development of new antipsychotic drugs.

Mechanism of Action

(E/Z)-Flupentixol-d4 Dihydrochloride exerts its effects primarily through antagonism of dopamine D2 receptors. This action reduces the activity of dopamine in the brain, which is beneficial in treating psychotic symptoms. The compound also has some affinity for serotonin receptors, contributing to its antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

    Flupentixol: The non-deuterated form, used as an antipsychotic.

    Zuclopenthixol: Another thioxanthene derivative with similar antipsychotic properties.

    Chlorprothixene: A related compound with antipsychotic and sedative effects.

Uniqueness

(E/Z)-Flupentixol-d4 Dihydrochloride is unique due to the presence of deuterium atoms, which provide advantages in research applications, such as improved stability and the ability to track the compound in biological systems with high precision.

Properties

CAS No.

1246833-30-6

Molecular Formula

C23H25F3N2OS

Molecular Weight

438.546

IUPAC Name

1,1,2,2-tetradeuterio-2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-/i14D2,15D2

InChI Key

NJMYODHXAKYRHW-VASCPITCSA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Synonyms

4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol-d4 Dihydrochloride;  Emergil-d4;  FX 703-d4;  Metamin-d4;  Siplarol-d4; 

Origin of Product

United States

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